molecular formula C10H14N2O5 B7796559 Thymidine, Methyl-d3

Thymidine, Methyl-d3

Cat. No.: B7796559
M. Wt: 245.25 g/mol
InChI Key: IQFYYKKMVGJFEH-BCELKLLESA-N
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Description

Thymidine, Methyl-d3 is a deuterated form of thymidine, a pyrimidine nucleoside. This compound is characterized by the replacement of three hydrogen atoms in the methyl group with deuterium atoms. Thymidine is a crucial component of deoxyribonucleic acid (DNA), where it pairs with deoxyadenosine in double-stranded DNA. The deuterated form, this compound, is often used in scientific research to study DNA synthesis and metabolism due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Thymidine, Methyl-d3 typically involves chemical synthesis methods. One common approach is to react a deuterated mixture with a compound containing thymine-2’-aldehyde. The reaction proceeds under controlled conditions, often involving specific catalysts and solvents to ensure the incorporation of deuterium atoms into the thymidine molecule. After the reaction, the final product is obtained through purification and crystallization steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thymidine, Methyl-d3 undergoes various chemical reactions, including:

    Oxidation: Thymidine can be oxidized to form thymine.

    Reduction: Reduction reactions can convert thymidine to its corresponding dihydro derivatives.

    Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.

Major Products

The major products formed from these reactions include thymine (from oxidation), dihydrothymidine (from reduction), and various substituted thymidine derivatives (from substitution).

Scientific Research Applications

Thymidine, Methyl-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance studies.

    Biology: Employed in studies of DNA synthesis, replication, and repair mechanisms.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism of thymidine analogs in the body.

    Industry: Applied in the development of new diagnostic tools and therapeutic agents.

Mechanism of Action

Thymidine, Methyl-d3 exerts its effects by incorporating into DNA during the synthesis phase. The deuterium atoms in the methyl group provide a stable isotopic label, allowing researchers to track the incorporation and metabolism of thymidine in cells. The molecular targets include thymidine kinase and DNA polymerase, which are involved in the phosphorylation and incorporation of thymidine into DNA.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The non-deuterated form of Thymidine, Methyl-d3.

    5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in DNA synthesis studies.

    5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tracking DNA synthesis.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike other thymidine analogs, the deuterated form does not significantly alter the chemical properties of thymidine, making it an ideal tool for studying DNA synthesis and metabolism without introducing significant perturbations.

Properties

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-BCELKLLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.